Cas no 1011-47-8 (1-(Quinolin-2-yl)ethanone)
1-(Quinolin-2-yl)ethanone Properties
Names and Identifiers
-
- 1-(Quinolin-2-yl)ethanone
- 1-(quinolin-2-yl)ethan-1-one
- 1-quinolin-2-ylethanone
- Ethanone, 1-(2-quinolinyl)-
- 1-(2-Quinolinyl)ethanone
- 1-[2]Chinolyl-aethanon
- 1-Quinolin-2-yl-ethanone
- 2-Acetylquinoline
- methyl 2-quinolyl ketone
- 1-(Quinolin-2-yl)
- 2-Acetylisoquinoline
- NSC-256937
- acetylquinoline
- NSC256937
- BAA01147
- J-503628
- FT-0707157
- F30326
- AKOS004114681
- SCHEMBL403888
- CS-0155072
- 1011-47-8
- BS-14171
- EN300-100843
- Z1098922431
- AM802833
- NSC 256937
- SB68431
- MFCD08062664
- UCCQXCFFHYCLEC-UHFFFAOYSA-N
- DTXSID00312539
- EC-000.1585
- 1-i(1/4)^quinolin-2-yli(1/4) per thousandethanone
- 1-(QUINOLIN-2-YL)ETHANONE
- DB-013741
- +Expand
-
- MFCD08062664
- UCCQXCFFHYCLEC-UHFFFAOYSA-N
- 1S/C11H9NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-7H,1H3
- O=C(C)C1=CC=C2C=CC=CC2=N1
Computed Properties
- 171.06800
- 0
- 2
- 1
- 171.068
- 13
- 202
- 0
- 0
- 0
- 0
- 0
- 1
- 1.8
- 30A^2
Experimental Properties
- 2.43740
- 29.96000
- 1.621
- 296.6°Cat760mmHg
- 141°C
- 1.154
1-(Quinolin-2-yl)ethanone Security Information
1-(Quinolin-2-yl)ethanone Customs Data
- 2933499090
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(Quinolin-2-yl)ethanone Price
1-(Quinolin-2-yl)ethanone Suppliers
1-(Quinolin-2-yl)ethanone Related Literature
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1. Nucleophilic character of acyl radicals. Substituent effects on the homolytic acylation of protonated heteroaromatic basesT. Caronna,G. Fronza,F. Minisci,O. Porta,G. P. Gardini J. Chem. Soc. Perkin Trans. 2 1972 1477
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2. Chiral 2,2′-bipyridines: ligands for asymmetric inductionNicholas C. Fletcher J. Chem. Soc. Perkin Trans. 1 2002 1831
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3. 542. Synthesis of 2-pyridyl-, 2-quinolyl-, and 1-isoquinolyl-carbinolsB. R. Brown J. Chem. Soc. 1949 2577
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4. Determination of electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part VII. The total reactivity of quinolineR. Taylor J. Chem. Soc. B 1971 2382
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5. 543. The synthesis of quinolylimidazole alkaloids and the structure of normacrorineA. Jordaan,V. P. Joynt,R. R. Arndt J. Chem. Soc. 1965 3001
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6. 109. Synthetical applications of activated metal catalysts. Part VIII. The action of degassed Raney nickel on quinoline and some of its derivativesW. H. F. Sasse J. Chem. Soc. 1960 526